molecular formula C10H16ClN5 B12228864 2,5-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride

2,5-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride

Cat. No.: B12228864
M. Wt: 241.72 g/mol
InChI Key: YHAOZWHMTOETMY-UHFFFAOYSA-N
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Description

2,5-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dimethylpyrazole with 2-methylpyrazole-3-carboxaldehyde in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is isolated by crystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and distillation are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while reduction can produce pyrazole amines. Substitution reactions can result in various substituted pyrazole derivatives .

Scientific Research Applications

2,5-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the development of advanced materials, including polymers and catalysts

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H16ClN5

Molecular Weight

241.72 g/mol

IUPAC Name

2,5-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C10H15N5.ClH/c1-8-6-10(15(3)13-8)11-7-9-4-5-12-14(9)2;/h4-6,11H,7H2,1-3H3;1H

InChI Key

YHAOZWHMTOETMY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)NCC2=CC=NN2C)C.Cl

Origin of Product

United States

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